4-(3-Fluorophenoxy)benzoic acid
Overview
Description
“4-(3-Fluorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9FO3 and a molecular weight of 232.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “4-(3-Fluorophenoxy)benzoic acid” consists of a benzoic acid moiety linked to a fluorinated phenyl group via an ether bond . The InChI key for this compound is ZWHZLANMZIXBQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-(3-Fluorophenoxy)benzoic acid” is a solid substance at room temperature . It has a molecular weight of 232.21 . The compound’s density is 1.3±0.1 g/cm3 .Scientific Research Applications
Anaerobic Degradation of Organic Compounds
Research has indicated the role of fluorinated benzoic acids in the degradation of organic compounds. A study demonstrated that the addition of 3-fluorobenzoic acid to a methanogenic consortium resulted in the accumulation of 4-hydroxybenzoic acid. This suggests a degradation pathway involving demethylation, potentially aiding in the transformation of the methyl group to methane (Londry & Fedorak, 1993).
Environmental Transformation of Phenols
Fluorinated analogues have been used to investigate the environmental transformation of phenols to benzoates. A study using isomeric fluorophenols as analogues found that transformation led to the accumulation of fluorobenzoic acids. This research is significant in understanding the para-carboxylation process in the transformation of phenol to benzoate in anaerobic environments (Genthner, Townsend & Chapman, 1989).
Development of Fluorescence Probes
Fluorinated benzoic acids are used in developing fluorescence probes. For instance, novel fluorescence probes were synthesized for detecting reactive oxygen species, with compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid showing potential in differentiating specific reactive oxygen species in biological systems (Setsukinai et al., 2003).
Synthesis of Biologically Active Molecules
Fluorinated benzoic acids are used in the synthesis of biologically active molecules. For example, compounds like 4-fluoro-3-(Phenoxy)phenyl were utilized in creating new molecules with potential antibacterial properties (Holla, Bhat & Shetty, 2003).
High-Performance Polymer Applications
Such compounds are also significant in the synthesis of high-performance polymers. A study synthesized 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid, which was used in creating polymers with excellent thermal properties and potential applications in engineering plastics and membrane materials (Xiao et al., 2003).
Biotechnological Applications
Fluorinated benzoic acids are involved in biotechnological applications. A Carboxylase enzyme was used to synthesize 4-OH benzoic acid from phenol and CO2, representing a significant development in biotechnological applications (Aresta et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(3-Fluorophenoxy)benzoic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
Without knowledge of the specific targets of 4-(3-Fluorophenoxy)benzoic acid, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies will hopefully elucidate these pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(3-Fluorophenoxy)benzoic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
properties
IUPAC Name |
4-(3-fluorophenoxy)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHZLANMZIXBQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenoxy)benzoic acid | |
CAS RN |
1021000-12-3 | |
Record name | 4-(3-Fluorophenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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